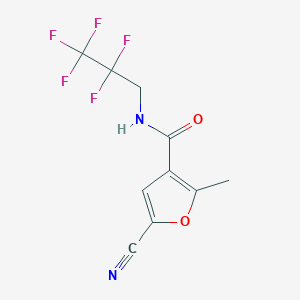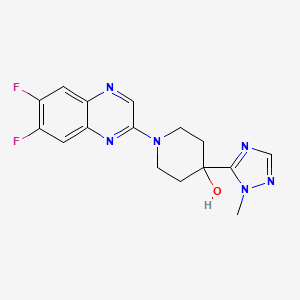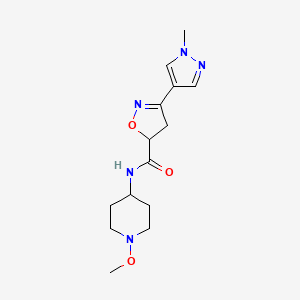
N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as CDDO-Im, belongs to a class of compounds called triterpenoids, which have been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide is complex and involves multiple pathways. One of the main pathways involves the activation of the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. In addition, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, suppression of angiogenesis, and reduction of oxidative stress and inflammation. In addition, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide in lab experiments is its wide range of biological activities, which makes it a useful tool for studying a variety of biological processes. In addition, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been shown to be relatively non-toxic and well-tolerated in animal studies. However, one of the limitations of using N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide. One area of research is the development of more water-soluble derivatives of N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide, which could improve its efficacy in certain experimental settings. Another area of research is the investigation of the potential use of N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide in combination with other drugs or therapies, which could enhance its anti-cancer, anti-inflammatory, or neuroprotective effects. Finally, further research is needed to better understand the mechanisms of action of N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide and its potential applications in a variety of disease settings.
Synthesemethoden
The synthesis of N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide involves several steps, including the reaction of 3,3-dimethyloxan-4-ol with 4-cyano-3-fluorobenzaldehyde to form 3,3-dimethyloxan-4-ylidene(4-cyano-3-fluorobenzylidene)amine. This intermediate is then reacted with 2-cyanoacetamide to form the final product, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide.
Wissenschaftliche Forschungsanwendungen
N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been extensively studied for its potential applications in scientific research, particularly in the areas of cancer, inflammation, and neurodegenerative diseases. In cancer research, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been shown to have anti-tumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Finally, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-16(2)9-23-6-5-13(16)20-15(22)14(21)19-11-4-3-10(8-18)12(17)7-11/h3-4,7,13H,5-6,9H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAPCFQZMNWDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCC1NC(=O)C(=O)NC2=CC(=C(C=C2)C#N)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-Pyridin-2-ylsulfanylacetyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7435372.png)

![5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine](/img/structure/B7435398.png)


![2-fluoro-5-methyl-4-nitro-N-[[3-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]aniline](/img/structure/B7435411.png)
![(1R,2R)-N-[3-chloro-4-(3-oxopiperazin-1-yl)phenyl]-2-pyridin-4-ylcyclopropane-1-carboxamide](/img/structure/B7435417.png)
![3-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine-1-carbonyl]pyrimidin-4-one](/img/structure/B7435426.png)
![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7435433.png)
![(4R,5S)-5-(1,5-dimethylpyrazol-4-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-1-methylpyrrolidin-2-one](/img/structure/B7435434.png)
![1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B7435436.png)
![N-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435441.png)
![N-[1-[5-(1-hydroxypropan-2-yl)-4-methyl-1,2,4-triazol-3-yl]piperidin-4-yl]-2-methylfuran-3-carboxamide](/img/structure/B7435464.png)